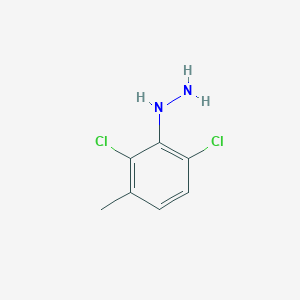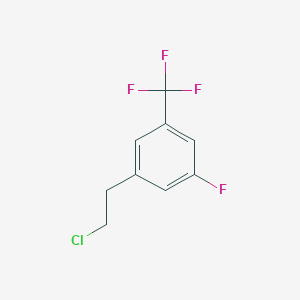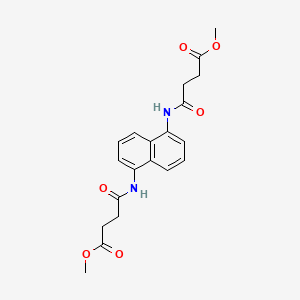![molecular formula C26H40BF4P2Rh- B12443080 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B12443080.png)
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Cyclooctadiene 1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane rhodium tetrafluoroborate is a complex organometallic compound. It is known for its applications in catalysis, particularly in asymmetric hydrogenation reactions. The compound features a rhodium center coordinated to a 1,5-cyclooctadiene ligand and a bisphospholane ligand, making it highly effective in various chemical transformations.
Preparation Methods
The synthesis of 1,5-cyclooctadiene 1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane rhodium tetrafluoroborate typically involves the following steps:
Ligand Synthesis: The bisphospholane ligand is synthesized through a series of reactions starting from commercially available precursors. This involves the formation of the phospholane rings and their subsequent functionalization.
Complex Formation: The rhodium complex is formed by reacting rhodium precursors, such as rhodium chloride, with the synthesized ligand in the presence of 1,5-cyclooctadiene. The reaction is usually carried out under inert conditions to prevent oxidation.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
1,5-Cyclooctadiene 1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane rhodium tetrafluoroborate undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or oxygen, leading to the formation of oxidized rhodium species.
Reduction: It can be reduced using reducing agents such as sodium borohydride, resulting in the formation of reduced rhodium complexes.
Substitution: The compound can undergo substitution reactions where ligands in the coordination sphere of rhodium are replaced by other ligands. Common reagents include phosphines and amines.
Hydrogenation: It is widely used in asymmetric hydrogenation reactions, where it catalyzes the addition of hydrogen to unsaturated substrates, producing chiral products with high enantioselectivity.
Scientific Research Applications
1,5-Cyclooctadiene 1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane rhodium tetrafluoroborate has numerous applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in asymmetric hydrogenation reactions to produce chiral molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs, especially those requiring chiral purity.
Industry: The compound is employed in the production of fine chemicals and intermediates used in various industrial processes.
Mechanism of Action
The mechanism by which 1,5-cyclooctadiene 1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane rhodium tetrafluoroborate exerts its effects involves the coordination of the rhodium center to the substrate. This coordination activates the substrate, facilitating its transformation through various catalytic cycles. The bisphospholane ligand plays a crucial role in stabilizing the rhodium center and enhancing the enantioselectivity of the reactions.
Comparison with Similar Compounds
Compared to other rhodium-based catalysts, 1,5-cyclooctadiene 1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane rhodium tetrafluoroborate is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. Similar compounds include:
Rhodium-BINAP Complexes: These are also used in asymmetric hydrogenation but may differ in their ligand structure and catalytic efficiency.
Rhodium-DIPAMP Complexes: Known for their use in hydrogenation reactions, these complexes have different ligand frameworks compared to the bisphospholane ligand.
Rhodium-Phosphine Complexes: These are a broad class of catalysts with varying ligands, each offering different catalytic properties and applications.
Properties
IUPAC Name |
cycloocta-1,5-diene;1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28P2.C8H12.BF4.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMNNKGIZSDCBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40BF4P2Rh- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12443010.png)
![7-Methoxy-8-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12443019.png)
![4-[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12443022.png)
![8-Tert-butyl-2-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B12443027.png)
![Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12443037.png)
![6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12443042.png)
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12443044.png)
![Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B12443050.png)

![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12443057.png)
![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B12443064.png)
![[9-Acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12443071.png)

